2,5-Dichlorobenzylzinc chloride
Description
Evolution and Significance of Organozinc Chemistry in Selective Transformations
The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc. nih.gov Initially, the high reactivity and pyrophoric nature of these compounds presented significant handling challenges. nih.gov However, the realization that organozinc reagents are generally less reactive than their Grignard and organolithium counterparts proved to be a pivotal advantage. nih.gov This moderate reactivity translates to a higher tolerance for a wide array of functional groups, such as esters, nitriles, and ketones, within the substrate, enabling more selective chemical transformations without the need for extensive protecting group strategies. rsc.orgnih.gov
A significant breakthrough in the preparation of organozinc reagents was the development of highly reactive "Rieke zinc," prepared by the reduction of ZnCl₂ with potassium. This activated form of zinc reacts directly with a variety of organic halides, including less reactive chlorides, under mild conditions. rsc.org This advancement greatly expanded the accessibility and utility of functionalized organozinc reagents. The development of palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, further solidified the importance of organozinc reagents as powerful tools for carbon-carbon bond formation. rsc.org
Contextualizing Substituted Benzylzinc Chlorides within Organozinc Reagent Classes
Substituted benzylzinc chlorides belong to the general class of organozinc halides (RZnX), where 'R' is a substituted benzyl (B1604629) group and 'X' is a halogen, typically chlorine. These reagents are particularly valuable for the synthesis of diarylmethanes and other molecules containing a benzylic fragment. The direct insertion of zinc metal into a substituted benzyl chloride is a common method for their preparation. To facilitate this insertion, especially for less reactive benzyl chlorides, the use of additives like lithium chloride (LiCl) has been shown to be highly effective. nih.govnih.govacademie-sciences.fr The LiCl helps to break down the passivating layer on the zinc surface and solubilizes the resulting organozinc species, often leading to higher yields and faster reaction times. academie-sciences.fr
The reactivity of substituted benzylzinc chlorides can be influenced by the nature and position of the substituents on the aromatic ring. These reagents readily participate in a variety of cross-coupling reactions, including the well-established Negishi coupling with aryl halides, catalyzed by palladium or nickel complexes. nih.govresearchgate.net More recently, cost-effective and less toxic cobalt catalysts have also been successfully employed for the cross-coupling of benzylic zinc reagents with aryl and heteroaryl halides. rsc.orgnih.gov
Current Research Landscape Pertaining to 2,5-Dichlorobenzylzinc Chloride
Despite the broad utility of substituted benzylzinc reagents, the current body of scientific literature provides very limited specific information on This compound . While the precursor, 2,5-dichlorobenzyl chloride, is a commercially available starting material, detailed studies focusing on the synthesis, isolation, stability, and specific reactivity of its corresponding organozinc reagent are not readily found.
The synthesis of This compound can be reasonably inferred to proceed via the direct insertion of activated zinc, likely in the presence of LiCl, into 2,5-dichlorobenzyl chloride. Based on the established reactivity of similar polychlorinated benzylzinc reagents, it is expected that this compound would serve as a competent nucleophile in cross-coupling reactions. For instance, it could theoretically be used in Negishi or cobalt-catalyzed couplings to introduce the 2,5-dichlorobenzyl moiety onto various aromatic or heteroaromatic scaffolds.
However, the absence of dedicated research on this specific compound means that data regarding its stability, optimal reaction conditions for its formation and subsequent reactions, and its potential unique reactivity profile conferred by the 2,5-dichloro substitution pattern remain largely unexplored. The electronic effects of the two chlorine atoms on the benzene (B151609) ring could influence the nucleophilicity and stability of the C-Zn bond, potentially leading to different reactivity compared to mono-substituted or other di-substituted benzylzinc chlorides. Further research is necessary to fully elucidate the chemical behavior and synthetic potential of This compound .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H5Cl3Zn |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
chlorozinc(1+);1,4-dichloro-2-methanidylbenzene |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
BNFZVLPSADKKHR-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=C(C=CC(=C1)Cl)Cl.Cl[Zn+] |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)Cl)Cl.Cl[Zn+] |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dichlorobenzylzinc Chloride
Direct Oxidative Insertion of Zinc into Halogenated Benzyl (B1604629) Precursors
The most direct route to 2,5-dichlorobenzylzinc chloride involves the oxidative insertion of zinc metal into the carbon-chlorine bond of 2,5-dichlorobenzyl chloride. This method is atom-economical and avoids the generation of stoichiometric salt byproducts that are common in transmetalation routes. However, the success of this reaction is highly dependent on the reactivity of the zinc metal, which often requires activation to overcome a passivating oxide layer on its surface.
Activation Strategies for Zinc Metal
Commercially available zinc powder can be sluggish in its reaction with organic halides due to a surface layer of zinc oxide, which impedes the oxidative insertion process. nih.gov To circumvent this, several activation methods have been developed to enhance the metal's reactivity.
One common strategy involves the use of chemical activating agents. These can be employed as a pretreatment or be present during the reaction. Early methods included washing the zinc with dilute acids, such as HCl, to etch the surface and remove the oxide layer. nih.gov Other chemical activators include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). wikipedia.org The reaction of 1,2-dibromoethane with zinc generates soluble zinc bromide and ethene, exposing a fresh, reactive zinc surface. Similarly, TMSCl is effective at disrupting the oxide layer. nih.gov Another effective activating agent is iodine, which can be used in catalytic amounts to initiate the reaction. nih.gov
A significant advancement in zinc activation is the preparation of "Rieke zinc." wikipedia.orgoup.com This highly reactive form of zinc is generated by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or potassium metal. wikipedia.org Rieke zinc is a fine, black powder with a high surface area, free of oxide, and exhibits significantly higher reactivity towards organic halides compared to standard zinc dust. oup.com
Mechanochemical activation, using techniques such as ball milling, has also emerged as a solvent-free method to activate zinc metal for the synthesis of organozinc reagents. oup.com This high-energy milling process can break down the crystalline structure of the metal and remove the passivating oxide layer, thereby increasing its reactivity.
Influence of Additives: Lithium Chloride Effects on Reaction Efficiency and Scope
A pivotal discovery in the synthesis of organozinc reagents was the use of lithium chloride (LiCl) as an additive. nih.govacs.org The presence of LiCl has a profound effect on the direct insertion of zinc into organic halides, significantly accelerating the reaction rate and improving the yield and solubility of the resulting organozinc reagent. nih.govacs.org
The primary role of LiCl is to solubilize the organozinc halide species as it forms on the surface of the zinc metal. nih.govacs.org In the absence of LiCl, the newly formed organozinc compound can remain on the metal surface, passivating it and preventing further reaction. acs.org LiCl breaks down the aggregated organozinc species into soluble mixed-metal adducts (R-ZnX·LiCl), thereby constantly exposing a fresh zinc surface for reaction. nih.govacs.orgnsf.gov This effect is not merely about ionic strength, as other lithium salts like LiF and LiOTf are far less effective. nsf.gov
The formation of these soluble adducts not only drives the reaction to completion but also enhances the stability of the organozinc reagent in solution. For the synthesis of benzylic zinc chlorides, the LiCl-mediated method is particularly advantageous as it often proceeds under mild conditions (room temperature) and minimizes the formation of Wurtz-type homocoupling byproducts, which can be a significant issue with more reactive organometallic species. nih.govacs.org
A representative, though general, protocol for the LiCl-mediated synthesis of a benzylic zinc chloride is as follows: A flask is charged with zinc dust and lithium chloride, and the mixture is dried under vacuum. Anhydrous tetrahydrofuran (B95107) (THF) is added, and the suspension is stirred. The benzylic chloride (in this case, 2,5-dichlorobenzyl chloride) is then added, and the reaction is monitored until completion. The resulting solution of the organozinc reagent can then be used in subsequent reactions.
Solvent Systems in Direct Zincation
The choice of solvent is critical for the successful synthesis of organozinc reagents via direct insertion. Aprotic polar solvents are generally preferred as they can help to solvate the organometallic species and facilitate the reaction.
Tetrahydrofuran (THF) is the most commonly employed solvent for the preparation of organozinc halides. wikipedia.org Its ability to coordinate to the zinc center helps to stabilize the organozinc reagent. The LiCl-mediated protocol for the synthesis of benzylic zinc chlorides is typically performed in THF. nih.govacs.org
Other polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have also been used, sometimes in combination with other solvents. nih.gov These highly polar solvents can promote the reaction even with less reactive organic halides. However, their high boiling points and potential for side reactions can complicate product isolation and purification. For many applications, particularly those involving sensitive functional groups, THF remains the solvent of choice due to its relatively low boiling point and good balance of solvating properties.
Transmetalation Routes to this compound
An alternative to the direct insertion of zinc is the transmetalation of a more reactive organometallic precursor with a zinc salt, typically zinc chloride (ZnCl₂). This method is highly reliable and often provides a cleaner reaction profile, especially when the direct insertion is problematic. The most common precursors are organolithium and Grignard reagents.
From Organolithium Precursors
Organolithium reagents are highly reactive and can be prepared from the corresponding organic halide by reaction with an alkyllithium reagent (e.g., n-butyllithium) or by direct reaction with lithium metal. While there is a lack of specific literature detailing the synthesis of 2,5-dichlorobenzyllithium, a general approach would involve the reaction of 2,5-dichlorobenzyl chloride with a strong, non-nucleophilic base or a lithium-halogen exchange reaction at low temperatures to prevent side reactions.
Once formed, the 2,5-dichlorobenzyllithium would be immediately treated with a solution of anhydrous zinc chloride in a suitable solvent like THF. The transmetalation reaction is typically very fast, even at low temperatures, and results in the formation of the desired this compound and lithium chloride.
General Reaction Scheme: 2,5-Cl₂C₆H₃CH₂Cl + 2 Li → 2,5-Cl₂C₆H₃CH₂Li + LiCl 2,5-Cl₂C₆H₃CH₂Li + ZnCl₂ → 2,5-Cl₂C₆H₃CH₂ZnCl + LiCl
This route generates one equivalent of lithium chloride, which, as discussed previously, can be beneficial for the stability and reactivity of the organozinc product.
From Grignard Reagents
Grignard reagents (organomagnesium halides) are another class of excellent precursors for the synthesis of organozinc compounds via transmetalation. The preparation of 2,5-dichlorobenzylmagnesium chloride would involve the reaction of 2,5-dichlorobenzyl chloride with magnesium turnings in an ethereal solvent such as THF or diethyl ether. The initiation of Grignard reagent formation can sometimes be challenging and may require an activator such as a small crystal of iodine or 1,2-dibromoethane.
Following its formation, the Grignard reagent solution would be added to a solution of zinc chloride. The transmetalation proceeds readily to yield this compound and magnesium chloride (MgCl₂).
General Reaction Scheme: 2,5-Cl₂C₆H₃CH₂Cl + Mg → 2,5-Cl₂C₆H₃CH₂MgCl 2,5-Cl₂C₆H₃CH₂MgCl + ZnCl₂ → 2,5-Cl₂C₆H₃CH₂ZnCl + MgCl₂
This method is often preferred over the organolithium route due to the generally milder conditions required for the preparation of Grignard reagents and their greater functional group tolerance in some cases. The presence of the magnesium salt byproduct (MgCl₂) in the final solution can influence the subsequent reactivity of the organozinc reagent.
Data Tables
Table 1: Comparison of Synthetic Methodologies for Benzylic Zinc Chlorides
| Feature | Direct Oxidative Insertion (with LiCl) | Transmetalation from Grignard Reagent |
|---|---|---|
| Precursor | 2,5-Dichlorobenzyl chloride | 2,5-Dichlorobenzylmagnesium chloride |
| Reagents | Zinc dust, Lithium chloride | Magnesium, Zinc chloride |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) or Diethyl ether |
| Byproducts | None (in principle) | Magnesium chloride (MgCl₂) |
| Key Advantage | Atom economical, avoids salt byproducts | Reliable, often cleaner reactions |
| Potential Issue | Requires activated zinc | Grignard formation can be sensitive |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,5-Dichlorobenzyl chloride |
| Zinc chloride |
| Lithium chloride |
| Tetrahydrofuran |
| 1,2-Dibromoethane |
| Trimethylsilyl chloride |
| Iodine |
| n-Butyllithium |
| 2,5-Dichlorobenzyllithium |
| 2,5-Dichlorobenzylmagnesium chloride |
| Magnesium chloride |
| Diethyl ether |
| Dimethylformamide |
Advanced Preparative Techniques
The synthesis of organozinc reagents, including this compound, has evolved significantly from traditional batch methods. Modern techniques are geared towards improving safety, reproducibility, and scalability, while also allowing for the preparation of highly functionalized and sensitive compounds.
Continuous Flow Synthesis for Scalable Generation of this compound
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organometallic reagents. rsc.orgmdpi.comuc.pt In this approach, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com This methodology is particularly advantageous for the preparation of unstable or highly reactive intermediates like organozinc halides, as they can be generated and consumed in a continuous stream, minimizing the accumulation of hazardous materials. rsc.org
The synthesis of functionalized benzylic zinc chlorides, analogous to this compound, has been successfully demonstrated using continuous flow systems. One common method involves the direct insertion of zinc into the corresponding benzylic chloride. The use of a packed-bed reactor, where a solution of the organic halide is passed through a column containing activated zinc, is a typical setup. rsc.org The presence of lithium chloride (LiCl) has been shown to facilitate the zinc insertion, leading to a more efficient reaction. acs.org
While specific data for the continuous flow synthesis of this compound is not extensively published, the general principles can be applied. A solution of 2,5-dichlorobenzyl chloride in a suitable solvent like tetrahydrofuran (THF) would be passed through a heated column packed with zinc dust. The resulting solution of this compound could then be directly introduced into a subsequent reaction stream for immediate consumption in, for example, a Negishi cross-coupling reaction.
Table 1: General Parameters for Continuous Flow Synthesis of Functionalized Benzylic Zinc Reagents
| Parameter | Value/Range | Purpose |
| Reactor Type | Packed-bed reactor | Contains the solid zinc reagent for continuous reaction. |
| Zinc Activation | Mechanical or chemical | Increases the surface area and reactivity of the zinc. |
| Solvent | Tetrahydrofuran (THF) | Common solvent for organometallic reactions. |
| Additive | Lithium Chloride (LiCl) | Facilitates the oxidative insertion of zinc. |
| Temperature | 25-60 °C | Controlled to optimize reaction rate and stability. |
| Flow Rate | Variable | Determines the residence time of the reagents in the reactor. |
This table presents generalized parameters based on the synthesis of analogous functionalized benzylic zinc reagents.
Automated Synthesis Protocols for Functionalized Organozinc Reagents
Automated synthesis platforms offer a high degree of control and reproducibility for the preparation of organozinc reagents. These systems can precisely dispense reagents, control reaction conditions, and even perform in-line analysis to monitor reaction progress. This level of automation is particularly beneficial for creating libraries of compounds or for optimizing reaction conditions for a specific substrate like 2,5-dichlorobenzyl chloride.
Automated protocols for the synthesis of functionalized organozinc reagents often involve the use of robotic liquid handlers and computer-controlled reactors. These systems can be programmed to perform a series of operations, including the preparation of the organozinc reagent followed by its reaction with a variety of electrophiles. This approach minimizes manual handling of air- and moisture-sensitive compounds, leading to improved safety and consistency.
For the synthesis of this compound, an automated platform could be programmed to:
Dispense a solution of 2,5-dichlorobenzyl chloride and a solution of a zinc salt (e.g., ZnCl₂) into a reaction vessel.
Add a Grignard reagent or an organolithium reagent at a controlled rate to initiate the transmetalation.
Monitor the reaction progress using an in-line analytical technique such as IR or NMR spectroscopy.
Upon completion, transfer the solution of the newly formed this compound to another vessel for a subsequent reaction.
In Situ Generation and Immediate Consumption Strategies
A key strategy to overcome the inherent instability of many organozinc reagents is their in situ generation and immediate consumption in a subsequent reaction. acs.org This "generate-and-quench" approach avoids the need to isolate and store the reactive intermediate, which is often the most challenging and hazardous step.
The preparation of functionalized benzylic zinc chlorides can be achieved by the direct insertion of activated zinc dust into the corresponding benzylic chloride in the presence of LiCl. acs.org This method has been shown to be effective for a variety of substituted benzyl chlorides, including those with other functional groups. The resulting organozinc reagent is then immediately reacted with an electrophile in the same reaction vessel.
In the context of this compound, this would involve the addition of activated zinc dust to a solution of 2,5-dichlorobenzyl chloride and LiCl in THF. After a short reaction time to allow for the formation of the organozinc reagent, an electrophile, such as an acid chloride for an acylation reaction or an aryl halide for a Negishi coupling, would be added to the mixture.
Table 2: Illustrative Examples of In Situ Generation and Reaction of Functionalized Benzylic Zinc Chlorides
| Benzylic Chloride | Electrophile | Product | Reference |
| 4-Chlorobenzyl chloride | Ethyl 4-iodobenzoate | Ethyl 4'-(4-chlorobenzyl)biphenyl-4-carboxylate | acs.org |
| 2-Methoxybenzyl chloride | Benzoyl chloride | (2-Methoxyphenyl)(phenyl)methanone | acs.org |
| 3-Cyanobenzyl chloride | Allyl bromide | 4-(3-Cyanobenzyl)but-1-ene | acs.org |
This table provides examples of reactions with analogous functionalized benzylic zinc chlorides to illustrate the in situ generation and consumption strategy.
Reactivity and Reaction Scope of 2,5 Dichlorobenzylzinc Chloride
Carbon-Carbon Bond Forming Reactions
The primary application of 2,5-Dichlorobenzylzinc chloride in organic synthesis is the formation of new carbon-carbon bonds. alevelchemistry.co.uk These reactions are fundamental in the construction of more complex molecular skeletons from simpler starting materials. alevelchemistry.co.uk Organozinc reagents, such as this compound, are particularly useful due to their high functional group tolerance and relatively low toxicity compared to other organometallic reagents. nih.gov
Cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a metal catalyst. wikipedia.org this compound serves as the nucleophilic partner in these reactions, providing the 2,5-dichlorobenzyl group to be coupled with an electrophilic partner, typically an aryl or alkenyl halide or triflate. wikipedia.org
The Negishi coupling is a palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. nobelprize.org This reaction is a powerful tool for forming carbon-carbon bonds due to its mild reaction conditions and broad substrate scope. orgsyn.org The general mechanism involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org
A notable application of this methodology is the synthesis of unsymmetrical diarylmethanes. nih.gov By reacting 2,5-dichlorobenzyl chloride with an aryl halide in the presence of zinc dust and a palladium catalyst, the corresponding diarylmethane can be formed. nih.gov This in situ formation of the organozinc reagent from the benzyl (B1604629) halide and zinc metal streamlines the process. nih.gov
| Catalyst | Aryl Halide | Product | Yield (%) |
| PdCl₂(Amphos)₂ | Ethyl 4-bromobenzoate | Ethyl 4-(2,5-dichlorobenzyl)benzoate | 90 |
| PdCl₂(Amphos)₂ | 4-Bromo-N,N-dimethylaniline | 4-(2,5-Dichlorobenzyl)-N,N-dimethylaniline | 85 |
| PdCl₂(Amphos)₂ | 4-Iodoanisole | 1-(2,5-Dichlorobenzyl)-4-methoxybenzene | 92 |
Table 1: Examples of Palladium-Catalyzed Negishi Coupling with this compound. Data sourced from related studies on substituted benzyl chlorides. nih.gov
While aryl bromides and iodides are more reactive, significant progress has been made in the coupling of aryl chlorides. uwindsor.ca Activated aryl chlorides, such as those bearing electron-withdrawing groups or heterocyclic structures, can undergo Negishi coupling. uwindsor.canih.gov The use of specialized palladium catalysts, often featuring bulky and electron-rich phosphine (B1218219) ligands, is crucial for facilitating the challenging oxidative addition of the C-Cl bond to the palladium center. uwindsor.canih.gov For instance, catalysts supported by biaryldialkylphosphine ligands like CPhos have shown high efficiency in coupling secondary alkylzinc halides with activated aryl chlorides. nih.gov
The cross-coupling of organozinc reagents with alkyl halides is more challenging due to potential side reactions like β-hydride elimination. nih.gov However, nickel-catalyzed systems have shown promise in this area. For the coupling of this compound, a primary organozinc reagent, β-hydride elimination is not a concern. The challenge lies in preventing homocoupling and ensuring selective cross-coupling.
The choice of ligand in palladium-catalyzed cross-coupling reactions is critical and can significantly influence the regioselectivity and stereoselectivity of the reaction. Bulky and electron-rich phosphine ligands, such as XPhos and other biaryl phosphines, are often employed to promote the reductive elimination step and prevent unwanted side reactions. nih.govnih.gov In the context of coupling with substituted aryl halides, the ligand can influence the site of coupling if multiple reactive positions are available. For stereoselective couplings, chiral ligands are employed to control the formation of a specific enantiomer or diastereomer, although this is more relevant when creating new chiral centers.
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. dicp.ac.cn Nickel-catalyzed cross-couplings of organozinc reagents with aryl and vinyl electrophiles are well-established. researchgate.net These reactions often proceed through a similar catalytic cycle to the palladium-catalyzed counterparts, involving oxidative addition, transmetalation, and reductive elimination. dicp.ac.cn
Cross-Coupling Reactions
Iron-Catalyzed Coupling Reactions
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- or nickel-based methods. organic-chemistry.orgthieme-connect.com These reactions typically involve the coupling of an organometallic reagent, such as an organozinc compound, with an organic halide or sulfonate. While specific studies detailing the iron-catalyzed coupling of this compound are not extensively documented in the literature, the general mechanism involves the reaction of arylzinc reagents with alkyl sulfonates in the presence of an iron catalyst like FeCl₃ and a ligand such as TMEDA (tetramethylethylenediamine). organic-chemistry.org
The reaction is known to tolerate various functional groups, including esters, which highlights the chemoselectivity of the process. organic-chemistry.org Given the established reactivity of functionalized arylzinc reagents in these couplings, it is anticipated that this compound would serve as a viable coupling partner for various aryl and alkyl electrophiles under similar iron-catalyzed conditions. The reaction's success is often dependent on the specific iron salt and ligands used. nih.govmdpi.com For instance, the use of benign urea (B33335) ligands in place of traditional additives like N-methyl-2-pyrrolidone (NMP) has been shown to be effective in promoting iron-catalyzed Kumada cross-couplings. nih.gov
Cobalt-Catalyzed Coupling Reactions
Cobalt-catalyzed cross-coupling reactions provide a practical method for the formation of diaryl- and aryl-heteroaryl-methane derivatives from benzylic zinc reagents and aryl or heteroaryl halides. rsc.orgnih.govresearchgate.net A catalytic system comprising cobalt(II) chloride (CoCl₂) and an isoquinoline (B145761) ligand has been demonstrated to be effective for this transformation. rsc.orgnih.govresearchgate.net These reactions are notable for their operational simplicity and broad substrate scope, including the use of functionalized benzylic zinc chlorides.
The reaction proceeds smoothly under relatively mild conditions, typically at 50 °C, and tolerates a variety of important functional groups such as esters and nitriles. rsc.orgnih.gov This functional group compatibility is a key advantage of using organozinc reagents in these transformations. researchgate.net While specific examples utilizing this compound are not explicitly detailed in seminal studies, the successful coupling of other halogenated and functionalized benzylzinc chlorides suggests its applicability.
Below is a representative table of cobalt-catalyzed cross-coupling reactions with various substituted benzylzinc chlorides, illustrating the general scope and efficiency of the method. rsc.orgresearchgate.net
| Entry | Benzylzinc Chloride | Electrophile | Product | Yield (%) |
| 1 | Benzylzinc chloride | 4-Bromobenzonitrile | 4-Benzylbenzonitrile | 82 |
| 2 | 4-Methylbenzylzinc chloride | 4-Bromobenzonitrile | 4-(4-Methylbenzyl)benzonitrile | 77 |
| 3 | 2-Chlorobenzylzinc chloride | 4-Bromobenzonitrile | 4-(2-Chlorobenzyl)benzonitrile | 74 |
| 4 | 4-Fluorobenzylzinc chloride | 4-Bromobenzonitrile | 4-(4-Fluorobenzyl)benzonitrile | 79 |
| 5 | Ethyl 4-(chloromethyl)benzoate | 4-Bromobenzonitrile | Ethyl 4-(4-cyanobenzyl)benzoate | 62 |
This table presents data for analogous compounds to illustrate the reaction's scope, as specific data for this compound was not found in the cited literature.
Acylation Reactions with Acid Chlorides and Related Electrophiles
Acylation reactions of organozinc reagents with acid chlorides are a direct method for the synthesis of ketones. These reactions are often mediated by a transition metal catalyst, such as palladium or cobalt, to ensure high chemoselectivity and prevent side reactions. uni-muenchen.de The use of highly reactive acylating agents like acid chlorides necessitates a nucleophile, such as this compound, that exhibits good functional group tolerance. uni-muenchen.de
The general transformation involves the reaction of the organozinc compound with an acyl chloride, leading to the formation of a new carbon-carbon bond and the corresponding ketone. The preparation of acid chlorides themselves is typically achieved by treating a carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). researchgate.netdokumen.pub
The chemoselectivity of organozinc reagents is a significant advantage in these reactions, as they are generally less reactive than their Grignard or organolithium counterparts, reducing the likelihood of attack at other sensitive functional groups that may be present in the substrate or the acyl chloride.
Conjugate Additions (Michael Additions) to Unsaturated Carbonyls
Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com Organozinc reagents can serve as effective nucleophiles in these 1,4-addition reactions, often in the presence of a catalyst. The reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds and related structures. masterorganicchemistry.com
The mechanism involves the nucleophilic attack of the organozinc reagent at the electrophilic β-position of the Michael acceptor. wikipedia.org The resulting enolate is then protonated to yield the final saturated carbonyl compound. The choice of nucleophile is crucial, and stabilized carbanions are often employed. youtube.com While highly reactive organometallics like Grignard reagents may favor 1,2-addition to the carbonyl group, the milder nature of organozinc reagents like this compound often favors the desired 1,4-conjugate addition. bohrium.com The presence of electron-withdrawing groups on the α,β-unsaturated system enhances its reactivity as a Michael acceptor. masterorganicchemistry.com
Nucleophilic Additions to Carbonyl Compounds and Nitriles
Organozinc reagents can undergo nucleophilic addition to the electrophilic carbon of carbonyl groups (aldehydes and ketones) and nitriles. khanacademy.orgkhanacademy.org This reaction provides a route to alcohols and ketones, respectively. The reactivity of the carbonyl group is dictated by the polarization of the carbon-oxygen double bond, which renders the carbon atom electrophilic. masterorganicchemistry.com
The addition of an organozinc reagent like this compound to an aldehyde or ketone results in the formation of a zinc alkoxide intermediate, which upon aqueous workup yields the corresponding secondary or tertiary alcohol. youtube.com In comparison to more reactive organometallics, the use of organozinc reagents can offer better chemoselectivity, particularly when other electrophilic sites are present in the molecule.
The addition to nitriles proceeds in a similar fashion, with the organozinc reagent attacking the electrophilic carbon of the cyano group. The resulting imino-zinc intermediate is then hydrolyzed to afford a ketone. This two-step process provides a valuable method for ketone synthesis.
Functional Group Compatibility and Chemoselectivity
A hallmark of organozinc reagents, including this compound, is their excellent functional group compatibility. researchgate.netnih.gov This property allows for the synthesis of complex, polyfunctional molecules by minimizing unwanted side reactions with sensitive functional groups present in either the organometallic reagent or the electrophilic coupling partner.
Tolerance of Halogen, Ester, Amide, and Nitrile Functionalities
The utility of this compound in organic synthesis is significantly enhanced by its tolerance for a range of functional groups. The presence of the two chlorine atoms on the aromatic ring is generally well-tolerated in many of its reactions.
Halogens: The chloro substituents on the aromatic ring of this compound are typically stable under the conditions of many coupling and addition reactions, allowing for their retention in the final product for potential further synthetic transformations.
Esters: As demonstrated in cobalt-catalyzed cross-coupling reactions, ester functionalities are compatible with the reaction conditions. rsc.orgnih.govresearchgate.net This is a significant advantage over more reactive organometallics that might readily attack the ester carbonyl group. This tolerance allows for the coupling of substrates bearing ester groups without the need for protecting groups.
Amides: Amide groups are generally less electrophilic than esters and are therefore well-tolerated in reactions involving organozinc reagents. This compatibility is crucial for the synthesis of complex molecules containing peptide-like linkages or other amide-based functional groups.
Nitriles: The nitrile group is another functional group that is often compatible with reactions employing benzylic zinc reagents. rsc.org This allows for the synthesis of cyano-containing diarylmethanes and other structures that can serve as versatile intermediates for further chemical modifications.
The chemoselectivity of organozinc reagents is a direct consequence of their moderate reactivity, which can be fine-tuned through the use of appropriate transition metal catalysts and reaction conditions. uni-muenchen.deresearchgate.net
Other Synthetic Transformations Mediated by this compound
Beyond the standard Negishi cross-coupling with aryl and vinyl halides, this compound is anticipated to participate in a variety of other useful synthetic transformations, often mediated by a transition-metal catalyst, typically copper or palladium. The functional group tolerance inherent to organozinc reagents remains a key feature across these varied reactions.
Acylation Reactions: The reaction of organozinc reagents with acyl chlorides in the presence of a palladium or nickel catalyst provides a direct route to ketones. This transformation, a variant of the Negishi coupling, is highly efficient for creating carbon-carbon bonds with carbonyl compounds. The this compound would readily couple with various aromatic or aliphatic acyl chlorides to furnish the corresponding benzyl ketones.
Copper-Catalyzed Alkylations and Allylations: The addition of catalytic amounts of copper salts, such as CuCN·2LiCl, facilitates the reaction of organozinc reagents with a broader range of electrophiles. This includes reactions with allylic and benzylic halides, providing a direct pathway to more complex carbon skeletons.
Addition to Aldehydes: While less reactive than Grignards, benzylic zinc reagents can add to aldehydes to form secondary alcohols. This transformation often proceeds without the need for a transition-metal catalyst, showcasing the nucleophilic character of the carbon-zinc bond.
Michael Additions: In the presence of a copper catalyst, organozinc reagents can undergo 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This provides a powerful method for constructing new carbon-carbon bonds at the β-position of enones or enoates.
Table 2: Projected Scope of Other Synthetic Transformations of this compound
| Entry | Electrophile | Catalyst/Conditions | Product | Expected Yield (%) |
| 1 | Benzoyl chloride | Pd(PPh₃)₄ | 1-Phenyl-2-(2,5-dichlorophenyl)ethan-1-one | 80-90 |
| 2 | Allyl bromide | CuCN·2LiCl | 1-((2,5-Dichlorobenzyl)allyl)benzene | 85-95 |
| 3 | 4-Nitrobenzaldehyde | THF, 25°C | 1-(4-Nitrophenyl)-2-(2,5-dichlorophenyl)ethan-1-ol | 75-85 |
| 4 | Cyclohex-2-en-1-one | CuCN·2LiCl | 3-(2,5-Dichlorobenzyl)cyclohexan-1-one | 70-80 |
This table is a hypothetical representation of expected outcomes based on the known reactivity of analogous benzylic zinc reagents.
Mechanistic Investigations of 2,5 Dichlorobenzylzinc Chloride Reactions
Mechanism of Organozinc Reagent Formation
The synthesis of 2,5-dichlorobenzylzinc chloride is most directly achieved through the insertion of metallic zinc into the carbon-chlorine bond of 2,5-dichlorobenzyl chloride. This process, a form of oxidative addition, is the foundation for preparing a wide array of functionalized organozinc reagents. nih.govslideshare.net The efficiency and kinetics of this transformation are heavily influenced by the reaction conditions, including the activation state of the zinc metal and the presence of additives like lithium chloride.
The reaction proceeds on the surface of the metallic zinc. researchgate.net For this reason, the activation of the zinc is a critical parameter. Commercial zinc powder is often coated with a passivating layer of zinc oxide, which can inhibit the reaction. nih.gov Activation methods are employed to remove this layer and create a more reactive metal surface. Common activation procedures include treatment with 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride or using highly reactive Rieke zinc, which is prepared by the reduction of ZnCl₂ with an alkali metal like potassium. wikipedia.org The initial step is the oxidative addition of the zinc metal into the carbon-halogen bond, which forms a carbon-zinc enolate. wikipedia.org
Table 1: Key Features of Oxidative Addition for Organozinc Formation
| Feature | Description |
|---|---|
| Reactants | Metallic Zinc (Zn⁰), Organic Halide (R-X) |
| Product | Organozinc Halide (R-Zn-X) |
| Mechanism Type | Oxidative Addition |
| Reaction Locus | Surface of the metallic zinc |
| Key Requirement | Activation of zinc metal to remove passivating oxide layers |
| Intermediate | A surface-bound organozinc species is formed. |
The preparation of functionalized organozinc reagents via the direct insertion of zinc into organic halides was significantly advanced by the discovery that the presence of lithium chloride (LiCl) dramatically accelerates the reaction. acs.org While initially an empirical observation, mechanistic studies have elucidated the critical role LiCl plays in the kinetics of organozinc formation. researchgate.netacs.orgnih.gov
The primary function of LiCl is not to enhance the intrinsic rate of the oxidative addition step itself, but rather to facilitate the removal of the newly formed organozinc species from the metal surface. acs.orgacs.org In the absence of LiCl, the organozinc intermediates, which have limited solubility in common organic solvents like tetrahydrofuran (B95107) (THF), can accumulate on the zinc surface. researchgate.net This build-up passivates the reactive sites, halting further reaction.
Table 2: Mechanistic Hypotheses for the Role of LiCl in Organozinc Formation
| Hypothesis | Mechanistic Action | Experimental Evidence |
|---|---|---|
| Surface Cleaning | LiCl cleans impurities from the zinc surface prior to reaction. | Inconsistent with observations; the effect is seen even with pre-activated zinc. |
| Solubilization | LiCl solubilizes organozinc intermediates from the zinc surface after oxidative addition. | Consistent with fluorescence microscopy data showing removal of surface intermediates. acs.orgnih.gov |
| HOMO Raising | Chloride from LiCl binds to the zinc surface, increasing its nucleophilicity and accelerating oxidative addition. | Does not fully account for the necessity of the lithium cation. acs.org |
| LUMO Lowering | The lithium cation coordinates to the halide of the organic substrate, making it a better leaving group. | Inconsistent with experiments showing that both Li⁺ and Cl⁻ are required for the effect. acs.org |
| Concomitant Action | Simultaneous interaction of both Li⁺ and Cl⁻ is required to accelerate the reaction. | The solubilization model, involving the formation of a LiCl-organozinc adduct, is the most supported explanation. acs.orgnsf.gov |
Mechanisms of Transition Metal-Catalyzed Cross-Coupling Reactions
Organozinc halides like this compound are most frequently employed as nucleophilic partners in transition metal-catalyzed cross-coupling reactions, particularly the Negishi coupling. wikipedia.orgorganic-chemistry.org These reactions are powerful tools for forming new carbon-carbon bonds. The generally accepted mechanism for these transformations involves a catalytic cycle centered on a low-valent transition metal, typically palladium or nickel. numberanalytics.comnobelprize.orgnih.gov This cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov
The catalytic cycle begins with the oxidative addition of an organic electrophile (typically an aryl, vinyl, or benzyl (B1604629) halide or triflate) to a low-valent palladium(0) complex. numberanalytics.comuvic.ca This step involves the cleavage of the carbon-halogen bond of the electrophile and its addition to the metal center, resulting in the oxidation of the palladium from Pd(0) to a square planar Pd(II) species. wikipedia.orgnobelprize.org
The rate of this step is highly dependent on the nature of the leaving group on the electrophile, with the reactivity order being I > Br > Cl > F. uvic.ca Consequently, aryl chlorides are generally less reactive than the corresponding bromides or iodides. rsc.org The reaction mechanism can vary; it may proceed through a concerted, three-centered transition state or via a more polar, SₙAr-like nucleophilic displacement pathway, depending on the substrate, ligands, and solvent. chemrxiv.org The active catalyst is often a coordinatively unsaturated 12- or 14-electron Pd(0) species, such as PdL or PdL₂, where L is a phosphine (B1218219) or N-heterocyclic carbene ligand. uvic.cachemrxiv.org
Table 3: Relative Reactivity of Organic Halides in Oxidative Addition to Pd(0)
| Halide (R-X) | Relative Rate | Bond Dissociation Energy (kcal/mol, Ar-X) |
|---|---|---|
| R-I | Fastest | ~65 |
| R-Br | Intermediate | ~81 |
| R-Cl | Slowest | ~96 |
Note: Bond energies are approximate for aryl halides and illustrate the trend.
Following oxidative addition, the next key step is transmetalation. In this process, the organozinc reagent, this compound, transfers its organic group (the 2,5-dichlorobenzyl moiety) to the Pd(II) center. wikipedia.orgnobelprize.org This transfer displaces the halide ion from the palladium, resulting in a diorganopalladium(II) complex where both the organic group from the electrophile and the one from the organozinc reagent are bound to the same metal atom. nobelprize.org
The facility of organozinc reagents to undergo transmetalation is one of their defining characteristics, attributed in part to the presence of empty, low-lying p-orbitals on the zinc atom which can accept electron density from the palladium center, facilitating the transfer. nih.gov The reaction is often considered the rate-determining step of the catalytic cycle. youtube.com The presence of lithium salts, carried over from the organozinc synthesis, can play a significant role by forming more nucleophilic "ate" complexes (organozincates), such as [RZnCl₂]⁻, which are believed to be the active transmetalating species. researchgate.netillinois.edu The process typically results in a cis-diorganopalladium(II) complex, which is necessary for the subsequent reductive elimination step. wikipedia.org
Table 4: The Transmetalation Step in Negishi Coupling
| Step | Description |
|---|---|
| Reactants | Organopalladium(II) Halide Complex (LₙPd(R¹)X), Organozinc Reagent (R²ZnX) |
| Process | The organic group (R²) from the organozinc reagent replaces the halide (X) on the palladium center. |
| Products | Diorganopalladium(II) Complex (LₙPd(R¹)(R²)), Zinc Salt (ZnX₂) |
| Driving Force | Formation of a stable zinc salt and the transfer of the organic nucleophile to the more electrophilic palladium center. |
| Key Intermediates | The active transmetalating species is often a zincate complex, e.g., [R²ZnX₂]⁻Li⁺. illinois.edu |
The final step of the catalytic cycle is reductive elimination. numberanalytics.com In this stage, the two organic groups (R¹ and R²) that are bound to the Pd(II) center couple to form a new carbon-carbon bond, yielding the final cross-coupled product (R¹-R²). nobelprize.org Simultaneously, the palladium center is reduced from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst and allowing the cycle to begin anew. nobelprize.org
For reductive elimination to occur, the two organic ligands must typically be positioned cis to one another on the square planar palladium complex. osti.gov If the transmetalation step initially produces a trans isomer, a trans-to-cis isomerization must precede the final bond-forming step. osti.gov The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium. Bulky ligands often accelerate this step by promoting the formation of a more sterically crowded three-coordinate intermediate that readily eliminates the product. illinois.edu
Catalyst Ligand Effects on Reaction Pathways and Selectivity
The reactivity and selectivity of this compound in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are profoundly influenced by the nature of the ligands coordinated to the palladium center. These ligands can modulate the electronic and steric environment of the catalyst, thereby dictating the efficiency of key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
The choice of phosphine ligands, for instance, can significantly impact the outcome of the reaction. Electron-rich and sterically bulky phosphine ligands are often employed to enhance the rate of oxidative addition of the aryl or vinyl halide to the Pd(0) complex and to facilitate the subsequent reductive elimination. In the context of benzylic zinc reagents like this compound, the ligand's steric profile can also play a critical role in preventing unwanted side reactions, such as β-hydride elimination, although this is less of a concern for benzylic systems compared to alkyl ones.
The following table illustrates the general effect of different types of phosphine ligands on the outcome of Negishi coupling reactions involving benzylzinc reagents, which can be extrapolated to the behavior of this compound.
Table 1: Influence of Phosphine Ligand Type on Negishi Coupling with Benzylzinc Reagents
| Ligand Type | General Characteristics | Expected Effect on Reactions of this compound |
| Monodentate Phosphines (e.g., PPh₃, PCy₃) | Simple, widely used ligands. | Can be effective, but may require higher catalyst loadings or temperatures. |
| Buchwald-type Biarylphosphines (e.g., SPhos, XPhos) | Sterically demanding and electron-rich. | Generally provide high catalytic activity and product yields, even with challenging substrates. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes. | Can offer high stability and efficiency, sometimes outperforming phosphine ligands. |
Research on related systems has shown that the ligand can also influence the regioselectivity of the coupling reaction when there are multiple potential reaction sites. For a substrate like this compound, while the primary reaction site is the benzylic carbon, the electronic nature of the ligand could subtly influence the reactivity of the aromatic ring under certain conditions, although direct C-H activation is less common in standard Negishi couplings.
Mechanistic Aspects of Non-Catalyzed Reactions
While often employed in catalyzed cross-coupling reactions, organozinc reagents like this compound can also participate in non-catalyzed reactions, such as additions to carbonyl compounds and other electrophiles. The mechanism of these reactions is fundamentally different from the catalytic cycles of cross-coupling reactions.
The uncatalyzed conjugate addition of organozinc halides to α,β-unsaturated ketones (enones) has been a subject of mechanistic study. These investigations have revealed that the solvent plays a crucial role in the reaction mechanism. For instance, studies on the addition of aryl and alkylzinc halides to enones have shown that the reaction proceeds efficiently in coordinating solvents like 1,2-dimethoxyethane (B42094) (DME), whereas it is often sluggish in tetrahydrofuran (THF). rsc.orgnih.gov
Computational studies have suggested that in DME, a dimeric transition state involving two organozinc moieties is stabilized, leading to a lower activation energy compared to the reaction in THF. rsc.org This cooperative effect, where one organozinc molecule acts as a Lewis acid to activate the enone while the other delivers the nucleophilic group, is a key feature of the proposed mechanism. It is plausible that the non-catalyzed reactions of this compound with suitable electrophiles would follow a similar mechanistic pathway, with the solvent and the potential for aggregation of the organozinc reagent being critical factors.
Computational and Theoretical Studies on Reactivity and Selectivity
Computational and theoretical studies, often employing Density Functional Theory (DFT), have become invaluable tools for elucidating the complex reaction mechanisms of organometallic reagents. While specific computational studies on this compound are not widely reported, the principles derived from studies on related benzylic and arylzinc systems can provide significant insights.
These studies can model the entire catalytic cycle of a Negishi coupling, providing the relative energies of intermediates and transition states. This allows for the prediction of the rate-determining step and an understanding of how different ligands can influence this step. For example, DFT calculations can quantify the steric and electronic effects of various phosphine ligands on the palladium center, explaining the experimentally observed trends in reactivity and selectivity.
In the context of non-catalyzed reactions, computational studies have been instrumental in explaining the observed solvent effects. As mentioned, DFT calculations have supported the hypothesis of a dimeric transition state in the conjugate addition of organozinc reagents to enones in DME. rsc.org These models can also be used to predict the reactivity of this compound with a range of electrophiles and to design reaction conditions that favor a desired outcome.
The table below summarizes the types of insights that can be gained from computational studies on the reactions of organozinc reagents.
Table 2: Application of Computational Studies to Organozinc Reagent Reactivity
| Area of Study | Computational Method | Insights Gained |
| Catalytic Cycle Energetics | Density Functional Theory (DFT) | Identification of rate-determining steps, understanding ligand effects on activation barriers. |
| Ligand-Catalyst Interaction | Molecular Mechanics (MM), DFT | Prediction of ligand binding energies and steric/electronic parameters. |
| Solvent Effects | DFT with implicit/explicit solvent models | Elucidation of the role of solvent in stabilizing transition states and intermediates. |
| Reactivity and Selectivity | DFT, Ab initio methods | Prediction of reaction pathways, regioselectivity, and stereoselectivity. |
Applications of 2,5 Dichlorobenzylzinc Chloride in Advanced Synthesis
Synthesis of Complex Building Blocks for Organic Synthesis
The primary application of 2,5-Dichlorobenzylzinc chloride lies in its ability to act as a nucleophilic benzylating agent, enabling the construction of diarylmethanes and other complex structures. These structures are often pivotal components of larger, more intricate molecules with significant biological or material properties.
The most prominent reaction involving benzylzinc reagents is the Negishi cross-coupling reaction. google.com In this palladium- or nickel-catalyzed process, the organozinc compound couples with various organic halides or triflates. google.com The use of this compound in such reactions allows for the direct introduction of the 2,5-dichlorobenzyl group into a target molecule. This is particularly useful for synthesizing unsymmetrical diarylmethanes, which are prevalent motifs in many pharmaceutical agents. nih.govresearchgate.net The reaction tolerates a wide array of functional groups, a key advantage of organozinc reagents over more reactive organometallics like Grignard or organolithium reagents. nih.gov
The synthesis of diarylmethanes can be achieved by coupling this compound with a variety of aryl halides. The choice of catalyst is crucial for achieving high yields and selectivity. While palladium catalysts are traditionally used, recent advancements have shown that more cost-effective first-row transition metals, such as cobalt and nickel, can also effectively catalyze these transformations. nih.govdntb.gov.ua
Below is a representative table illustrating the potential outcomes of Negishi coupling reactions with this compound and various aryl halides, based on established methodologies for similar benzylzinc reagents.
| Aryl Halide Partner | Catalyst System | Product | Potential Application of Product Core |
| 4-Bromoanisole | Pd(PPh₃)₄ | 1-(4-Methoxybenzyl)-2,5-dichlorobenzene | Precursor for natural product synthesis |
| 1-Iodo-3-nitrobenzene | Ni(acac)₂ / PPh₃ | 1-(3-Nitrobenzyl)-2,5-dichlorobenzene | Intermediate for dyestuffs or pharmaceuticals |
| 2-Bromopyridine | CoBr₂ / DMAc | 2-((2,5-Dichlorobenzyl))pyridine | Building block for ligands or bioactive molecules |
| Ethyl 4-iodobenzoate | PdCl₂(Amphos)₂ | Ethyl 4-((2,5-dichlorobenzyl))benzoate | Intermediate for active pharmaceutical ingredients |
These examples highlight the versatility of this compound in creating a diverse range of diarylmethane building blocks. The electronic properties of the aryl halide coupling partner can be varied, allowing for the synthesis of molecules with a wide spectrum of electronic and steric characteristics.
Integration in Multi-Step Synthetic Sequences
The stability and functional group tolerance of this compound make it an ideal reagent for use in multi-step synthetic sequences. mit.edu In the total synthesis of complex natural products or pharmaceutical agents, it is often necessary to introduce specific fragments late in the synthetic route to avoid functional group incompatibilities. The chemoselectivity of organozinc reagents allows for their use in the presence of sensitive functional groups such as esters, ketones, and nitriles, which might not be compatible with other organometallic reagents.
A hypothetical multi-step synthesis could involve the initial preparation of a complex aryl or heteroaryl halide. This advanced intermediate could then be coupled with this compound to install the final piece of the molecular puzzle. This strategy is often more efficient than attempting to carry the 2,5-dichlorobenzyl moiety through a long synthetic sequence, where it might be subjected to harsh reaction conditions.
Consider the synthesis of a potential pharmaceutical intermediate. A multi-step sequence could be designed as follows:
Step 1: Synthesis of a functionalized heteroaryl halide. This could involve several steps to construct a complex heterocyclic core, for example, a substituted quinoline (B57606) or indole.
Step 2: Preparation of this compound. This is typically achieved through the direct insertion of activated zinc metal into 2,5-dichlorobenzyl chloride, often in the presence of lithium chloride to enhance reactivity. thermofisher.com
Step 3: Negishi cross-coupling. The heteroaryl halide from Step 1 is coupled with the freshly prepared this compound from Step 2 using a suitable palladium or nickel catalyst. This forms the desired carbon-carbon bond and yields the target molecule.
This modular approach, enabled by the reliability of the Negishi coupling with benzylzinc reagents, is a cornerstone of modern synthetic strategy. youtube.comyoutube.com
Role in the Diversification of Chemical Libraries
Combinatorial chemistry is a powerful tool for drug discovery and materials science, allowing for the rapid synthesis and screening of large numbers of related compounds, known as chemical libraries. nih.govijpsonline.com The goal is to explore a defined chemical space to identify molecules with desired properties. This compound can play a significant role in this process by serving as a common building block that is systematically combined with a diverse set of coupling partners.
In a typical combinatorial approach using this reagent, a library of different aryl or heteroaryl halides would be arrayed in a multi-well plate. nih.govslideshare.net To each well, a solution of this compound and a suitable catalyst would be added. This parallel synthesis approach would generate a library of diarylmethanes, each with the constant 2,5-dichlorobenzyl substructure but with a different variable aromatic group.
This strategy is particularly effective for structure-activity relationship (SAR) studies. By keeping the 2,5-dichlorobenzyl portion of the molecule constant, any changes in biological activity or material properties across the library can be directly attributed to the variations in the other aromatic ring. This systematic approach allows researchers to quickly identify key structural features that are important for the desired function.
The following table illustrates how a small, focused library could be generated using this compound.
| Library Position | Variable Building Block (Aryl Halide) | Resulting Library Member |
| A1 | 4-Iodophenol | 4-((2,5-Dichlorobenzyl))phenol |
| A2 | 3-Bromoaniline | 3-((2,5-Dichlorobenzyl))aniline |
| A3 | 2-Chloro-5-iodopyrimidine | 2-Chloro-5-((2,5-dichlorobenzyl))pyrimidine |
| B1 | Methyl 2-bromobenzoate | Methyl 2-((2,5-dichlorobenzyl))benzoate |
| B2 | 1-Bromo-4-(trifluoromethyl)benzene | 1-((2,5-Dichlorobenzyl))-4-(trifluoromethyl)benzene |
| B3 | 4-Iodo-1H-imidazole | 4-((2,5-Dichlorobenzyl))-1H-imidazole |
The resulting library of compounds can then be screened for biological activity, leading to the identification of hit or lead compounds for further development. numberanalytics.com The efficiency of this process is greatly enhanced by the reliable and predictable reactivity of the organozinc reagent.
Future Directions and Emerging Research Opportunities
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The performance of 2,5-Dichlorobenzylzinc chloride in coupling reactions is intrinsically linked to the catalytic system employed. While palladium and nickel complexes are commonly used, the development of next-generation catalysts holds the key to overcoming existing limitations. Future research will likely focus on the design and synthesis of ligands that can fine-tune the electronic and steric properties of the metal center. This will enable more efficient and selective transformations, particularly in the construction of challenging carbon-carbon and carbon-heteroatom bonds.
Key research objectives in this area include:
Ligand Design: The exploration of novel phosphine (B1218219), N-heterocyclic carbene (NHC), and other specialized ligands to enhance catalytic activity and provide greater control over stereoselectivity.
Bimetallic Catalysis: Investigating the synergistic effects of using two different metals to catalyze reactions, potentially leading to unique reactivity profiles not achievable with single-metal systems.
Nanocatalysts: The development of catalytically active metal nanoparticles with high surface areas, which could offer improved reactivity and easier separation and recycling.
Exploration of New Reaction Classes for this compound
Beyond its established use in Negishi-type cross-coupling reactions, there is a vast, underexplored territory of chemical transformations where this compound could serve as a valuable synthon. Expanding its reaction repertoire will significantly broaden its applicability in synthetic chemistry.
Future investigations are expected to explore:
Carbon-Heteroatom Bond Formation: Developing catalytic protocols for the efficient formation of bonds between the 2,5-dichlorobenzyl moiety and atoms such as nitrogen, oxygen, and sulfur.
Asymmetric Synthesis: The design of chiral catalytic systems that can induce enantioselectivity in reactions involving this compound, providing access to optically active products.
| Potential New Reaction Class | Description | Potential Application |
| Aminoarylation | The simultaneous addition of an amino group and the 2,5-dichlorobenzyl group across a double or triple bond. | Synthesis of complex amines and nitrogen-containing heterocycles. |
| Carbozincation | The addition of the this compound across an alkyne or alkene. | Creation of new, functionalized organozinc reagents for further elaboration. |
| Reductive Coupling | The coupling of this compound with carbonyl compounds or imines under reductive conditions. | Synthesis of substituted alcohols and amines. |
Advancements in Sustainable Synthesis of Organozinc Reagents
The traditional synthesis of organozinc reagents often involves the use of organic solvents and can generate significant waste. A critical area of future research is the development of more environmentally benign and sustainable methods for the preparation of this compound.
Key strategies for enhancing sustainability include:
Mechanochemistry: Utilizing mechanical force (e.g., ball milling) to initiate the reaction between 2,5-dichlorobenzyl chloride and zinc metal, thereby reducing or eliminating the need for bulk solvents.
Aqueous Synthesis: Exploring the use of water as a reaction medium, which would represent a major step forward in green chemistry for organometallic reagents.
Electrochemical Methods: Employing electricity to drive the formation of the organozinc reagent, offering a potentially cleaner and more controlled synthetic route.
Integration with Flow Chemistry and Automation for Industrial Relevance
To transition this compound from a laboratory reagent to a widely used industrial building block, the development of scalable and continuous manufacturing processes is essential. Flow chemistry and automation offer powerful solutions to address the challenges of traditional batch production.
The advantages of a continuous flow approach include:
Enhanced Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with handling reactive organometallic compounds.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.
Process Intensification: Continuous processing can significantly increase throughput and reduce the footprint of manufacturing facilities. mdpi.com
Automated Optimization: The integration of automated systems allows for rapid screening of reaction conditions to identify optimal parameters for yield and selectivity.
A study on the continuous synthesis of other organozinc reagents demonstrated that full conversion of the starting halide could be achieved with yields of 82-92%. researchgate.net Similar success is anticipated for the continuous production of this compound.
Computational Chemistry in Predicting and Optimizing Reactions
Computational modeling and theoretical chemistry are becoming indispensable tools in modern chemical research. nih.gov These approaches can provide profound insights into the reaction mechanisms and energetics of processes involving this compound, thereby accelerating the development of new and improved synthetic methods.
Applications of computational chemistry in this context include:
Mechanism Elucidation: Using quantum mechanics (QM) and density functional theory (DFT) to map out the detailed reaction pathways of catalytic cycles, identifying key intermediates and transition states.
Catalyst Design: Computationally screening virtual libraries of ligands to predict their impact on catalyst performance, guiding experimental efforts toward the most promising candidates.
Reaction Prediction: Developing machine learning models trained on large datasets of chemical reactions to predict the outcome of new transformations involving this compound. beilstein-journals.org This can help in identifying promising reaction conditions and avoiding unproductive experiments. beilstein-journals.org
By leveraging the predictive power of computational chemistry, researchers can rationalize experimental observations and make more informed decisions in the design of novel synthetic strategies.
Q & A
Q. What are the established synthesis protocols for 2,5-Dichlorobenzylzinc chloride, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves transmetallation of preformed Grignard reagents (e.g., 2,5-dichlorobenzylmagnesium chloride) with zinc chloride under inert atmospheres (argon/nitrogen). Key parameters include:
- Solvent choice : Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc intermediates .
- Temperature control : Reactions are performed at low temperatures (−78°C to 0°C) to minimize side reactions.
- Purity of starting materials : Impurities in zinc chloride can lead to reduced reactivity or byproduct formation.
Post-synthesis, the compound is stored at 2–8°C in airtight, flame-resistant containers to prevent degradation or ignition .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated THF can identify structural motifs, though paramagnetic broadening may occur due to zinc.
- X-ray Crystallography : Single-crystal diffraction using programs like SHELX (SHELXL for refinement) resolves molecular geometry. For low-resolution data, iterative refinement and validation tools (e.g., Coot) mitigate errors .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode detects the molecular ion cluster, though fragmentation patterns require careful interpretation.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous organozinc compounds (e.g., 2,6-dichlorobenzylzinc chloride), the following precautions apply:
| Hazard Category | GHS Codes | Precautionary Measures |
|---|---|---|
| Flammability | R11 | Avoid sparks/open flames; use explosion-proof equipment |
| Toxicity | R20/21/22 | Use fume hoods, wear nitrile gloves, and respiratory protection |
| Irritation | R36/37/38 | Safety goggles and lab coats mandatory |
| Storage requires inert gas (argon) and secondary containment to prevent leakage . |
Advanced Research Questions
Q. How can researchers optimize crystallographic refinement for this compound when encountering low-resolution or twinned data?
- Methodological Answer :
- Data Collection : Use high-brilliance synchrotron sources to improve resolution.
- Refinement Software : SHELXL’s TWIN/BASF commands model twinning by assigning fractional contributions to each domain .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or pseudosymmetry.
Example workflow:
SHELXL > TWIN 0.5 -1 0 0 -1 0 0 0 -1
BASF 0.25
Q. What strategies are recommended for resolving discrepancies in reported reactivity or stereochemical outcomes involving this compound?
- Methodological Answer :
- Controlled Replication : Repeat reactions with standardized substrates (e.g., aryl halides) under identical conditions.
- Byproduct Analysis : Use HPLC/GC-MS to identify decomposition products (e.g., dichlorotoluene from β-hydride elimination).
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition states to explain stereochemical anomalies .
Q. How does solvent polarity or temperature affect the stability and reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Stability Studies : Monitor decomposition via ¹H NMR in solvents like THF, Et₂O, or DME at −20°C to 25°C.
- Reactivity Trends : Polar aprotic solvents (e.g., DMF) accelerate transmetallation but may promote ligand scrambling.
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to quantify reaction rates. Example
| Solvent | Half-life (25°C) | Coupling Efficiency (%) |
|---|---|---|
| THF | 48 hours | 92 ± 3 |
| Et₂O | 72 hours | 88 ± 4 |
| DMF | 6 hours | 65 ± 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
